Pyrimidin-2-yl acetate
Description
Structure
2D Structure
Properties
CAS No. |
180308-30-9 |
|---|---|
Molecular Formula |
C6H6N2O2 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
pyrimidin-2-yl acetate |
InChI |
InChI=1S/C6H6N2O2/c1-5(9)10-6-7-3-2-4-8-6/h2-4H,1H3 |
InChI Key |
IRFJWPIUSBTZNR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=NC=CC=N1 |
Canonical SMILES |
CC(=O)OC1=NC=CC=N1 |
Synonyms |
2-Pyrimidinol, acetate (ester) (9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimidin 2 Yl Acetate and Derivatives
Direct Synthesis Approaches to Pyrimidin-2-yl Acetate (B1210297)
Direct approaches typically involve the formation of the acetate group on a pre-existing pyrimidine (B1678525) ring. These methods are often straightforward and rely on well-established reaction mechanisms such as nucleophilic substitution and esterification.
Nucleophilic Substitution Reactions for Acetoxy Group Introduction
Nucleophilic substitution is a fundamental strategy for introducing an acetoxy group onto the pyrimidine ring. This method involves the displacement of a suitable leaving group at the C2-position of the pyrimidine nucleus by an acetate nucleophile.
Commonly employed starting materials are 2-halopyrimidines (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) or pyrimidin-2-yl tosylates. The leaving group's reactivity is crucial for the reaction's success. The reaction is typically performed using an acetate salt, such as sodium acetate or potassium acetate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The efficiency of the substitution can be influenced by factors such as reaction temperature and the presence of phase-transfer catalysts. This approach is versatile and allows for the synthesis of a wide array of substituted pyrimidine acetates, provided the corresponding precursor with a leaving group is accessible. bu.edu.eg
Esterification of Pyrimidine Carboxylic Acids
Esterification represents another direct pathway to pyrimidine esters, including acetate derivatives, although it is more commonly applied to the synthesis of esters of pyrimidine carboxylic acids rather than directly forming a C-O-acetyl bond on the ring. For instance, pyrimidine-2-carboxylic acid can be esterified to its corresponding methyl or ethyl ester through standard methods like Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.govgoogle.comnih.gov
However, to form pyrimidin-2-yl acetate specifically, the more relevant precursor is 2-hydroxypyrimidine (B189755). This compound can be acetylated using reagents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This reaction is a classic esterification of a hydroxyl group (or its tautomeric amide form) and is a highly effective method for producing the target compound.
Catalytic Synthesis Routes
Catalytic methods offer significant advantages, including enhanced reaction rates, higher yields, and greater selectivity. These routes often enable the construction of complex molecular architectures under milder conditions than traditional methods.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are powerful tools for the synthesis of C-C and C-N bonds, enabling the construction of complex pyrimidine derivatives. nih.govresearchgate.net While not always used for the direct installation of an acetate group, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Hiyama couplings, are instrumental in building the substituted pyrimidine core, which can then be further functionalized. nih.govsemanticscholar.org
For instance, a pyrimidin-2-yl tosylate can be coupled with various organometallic reagents to introduce diverse substituents at the C2 position. semanticscholar.org The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to synthesize N-arylpyrimidin-2-amine derivatives, which are important precursors in medicinal chemistry. nih.gov The versatility of these methods allows for the creation of a vast library of pyrimidine analogs that can subsequently be converted to the corresponding acetates.
| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System | Product Type | Yield Range |
|---|---|---|---|---|---|
| Hiyama Coupling | Pyrimidin-2-yl tosylates | Organosilanes | PdCl2/PCy3, TBAF, CuCl | C2-Aryl/Alkenyl Pyrimidines | Good to Excellent semanticscholar.org |
| Buchwald-Hartwig Amination | 4-(Pyridin-3-yl)pyrimidin-2-amine | Arylbromides | Pd(PPh3)2Cl2, Xantphos, NaOtBu | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amines | 27% - 82% nih.gov |
| Suzuki Coupling | 2-Amino-4-chloro-6-methyl-pyrimidine | 3-Pyridineboronic acid | Pd(PPh3)2Cl2, Na2CO3 | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine | Good nih.gov |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. nanobioletters.com For the synthesis of pyrimidine derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes while often improving product yields. semanticscholar.orgresearchgate.netmdpi.com This technology is particularly effective for multicomponent reactions, such as the Biginelli condensation, which is a common method for producing dihydropyrimidines. foliamedica.bgresearchgate.net
The synthesis of pyrimidine libraries can be efficiently achieved by irradiating a mixture of an alkynone and an amidine or guanidine (B92328) in a sealed tube, often leading to clean product formation without the need for extensive purification. researchgate.net This rapid and efficient approach is well-suited for combinatorial chemistry and the high-throughput synthesis of novel pyrimidine-based compounds. researchgate.net
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Chalcone + Urea (B33335) Condensation | 4 hours | 5-8 minutes | Significant | semanticscholar.org |
| Alkynone + Amidine Cyclization | Not specified | 10-30 minutes | High yields | researchgate.net |
| Thiophene (B33073) Chalcone Cyclization | 6-12 hours | 5-15 minutes | Yields increased from 50-70% to 80-95% | mdpi.com |
Green Chemistry Approaches to Pyrimidine Acetate Analogs
Green chemistry principles are increasingly being applied to the synthesis of pyrimidines to minimize environmental impact. rasayanjournal.co.in These approaches focus on the use of safer solvents, reducing waste, and improving energy efficiency. researchgate.net
Key green strategies for pyrimidine synthesis include:
Multicomponent Reactions: These reactions combine three or more reactants in a single step, which enhances atom economy and reduces waste. researchgate.net
Green Solvents: Utilizing environmentally benign solvents like water, ethanol (B145695), or ionic liquids in place of hazardous organic solvents. rasayanjournal.co.inresearchgate.net
Catalyst-Free and Solvent-Free Conditions: Reactions can be performed under solvent-free conditions, for example, by using "grindstone chemistry" (mechanical grinding) or by heating the neat reactants, which eliminates solvent waste entirely. researchgate.neteurekaselect.com
Alternative Energy Sources: As mentioned, microwave irradiation is a green tool. rasayanjournal.co.in Additionally, ultrasound-assisted synthesis can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, leading to shorter reaction times and higher yields. eurekaselect.com
These sustainable methods are applicable to the synthesis of a wide range of pyrimidine analogs, providing eco-friendly pathways to precursors for this compound and related compounds. rasayanjournal.co.in
Multi-component Reactions and Cyclocondensation Strategies
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. These reactions are highly atom-economical and environmentally benign, making them attractive for the synthesis of pyrimidine derivatives. Cyclocondensation reactions, a cornerstone of heterocyclic synthesis, are also widely employed for the formation of the pyrimidine ring.
One-pot multicomponent reactions are highly efficient for the synthesis of pyrimidine derivatives, offering advantages such as reduced reaction times, simplified product isolation, and high yields. acs.org A notable example is the Biginelli reaction, a well-established three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. acs.org This reaction has been adapted and optimized for the synthesis of a wide variety of dihydropyrimidinones.
Another versatile one-pot approach involves the reaction of aldehydes, ethyl cyanoacetate, and guanidine nitrate (B79036) in an aqueous medium, catalyzed by piperidine. acs.org This method is environmentally friendly and provides excellent yields of aryl and heteroaryl substituted pyrimidines. acs.org The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. acs.org A range of substituted aldehydes, including those with electron-donating or electron-withdrawing groups, can be successfully employed in this reaction. acs.org
Iridium-catalyzed multicomponent synthesis offers a sustainable approach, utilizing amidines and up to three different alcohols to produce highly substituted pyrimidines. researchgate.net This process involves a cascade of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. researchgate.net This regioselective method allows for the synthesis of unsymmetrically decorated pyrimidines in high yields. researchgate.net
The synthesis of fused pyrimidine systems, such as acs.orgresearcher.lifetriazolo[4,3-a]pyrimidines, can also be achieved through one-pot, three-component reactions. For instance, the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate, catalyzed by aminopropyl-functionalized silica (B1680970) gel (APTS), yields the desired fused heterocycles. orientjchem.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Biginelli-type Reaction | Aldehyde, β-dicarbonyl compound, Urea/Thiourea | Acid or base catalysis | Dihydropyrimidinones | Well-established, versatile | acs.org |
| Aqueous Synthesis | Aldehyde, Ethyl cyanoacetate, Guanidine nitrate | Piperidine/Aqueous media | Aryl/Heteroaryl substituted pyrimidines | Environmentally friendly, excellent yields | acs.org |
| Iridium-Catalyzed Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complexes | Unsymmetrically substituted pyrimidines | Sustainable, regioselective, high yields | researchgate.net |
| Fused System Synthesis | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate | APTS | acs.orgresearcher.lifeTriazolo[4,3-a]pyrimidines | Efficient synthesis of fused heterocycles | orientjchem.org |
Three-component coupling reactions provide a direct and efficient route to various pyrimidine derivatives. A ZnCl₂-catalyzed reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate allows for the single-step synthesis of 4,5-disubstituted pyrimidines. nih.gov This methodology can also be adapted for the synthesis of mono- and disubstituted pyrimidines by using methyl ketone derivatives in place of enamines. nih.gov
Another facile three-component tandem reaction promoted by NH₄I involves the reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal. nih.gov This metal- and solvent-free approach offers a broad substrate scope and is suitable for gram-scale synthesis. nih.gov
The synthesis of fused pyrimidine systems, such as chromeno[2,3-d]pyrimidine-triones, can be achieved through a one-pot, three-component condensation of barbituric acids, aldehydes, and cyclohexane-1,3-diones in the presence of p-toluenesulfonic acid (p-TSA). nih.gov This method is operationally simple and provides good yields. nih.gov Similarly, pyrido[1,2-a]pyrimidin-4-ones can be synthesized via a Rh(III)-catalyzed three-component coupling of aldehydes, 2-aminopyridines, and diazo esters. nih.gov
Oxidative annulation reactions offer a powerful strategy for the synthesis of pyrimidines by forming C-N and C-C bonds through an oxidative process. An oxidative annulation involving acetophenone-formamide conjugates, promoted by K₂S₂O₈, enables the synthesis of 4-arylpyrimidines. nih.gov In this reaction, DMSO can serve as a methine (=CH-) equivalent. nih.gov
A copper-catalyzed [3 + 3] annulation of amidines with saturated ketones provides a novel route to pyrimidines. researcher.life This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, involving the direct β-C(sp³)–H functionalization of the saturated ketones. researcher.life
An eco-friendly, oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as a one-carbon source has also been developed. nih.gov This reaction tolerates a wide range of functional groups. nih.gov Furthermore, photoredox-catalyzed radical cascade annulations of 1,6-enynes have been developed to synthesize a variety of fused bicyclic and tricyclic compounds. jchemrev.com
The synthesis of pyrimidine-fused systems is of significant interest due to their prevalence in pharmacologically active molecules. A copper-catalyzed tandem cyclization of 4-bromoisatins and amidine hydrochlorides has been developed for the efficient synthesis of pyrimidoquinazolinones. researchgate.net This protocol combines an Ullmann-type cyclization with a ring expansion. researchgate.net
The synthesis of chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives can be achieved through a multistep protocol involving the reaction of substituted aminochromenopyrazoles with activated methylene (B1212753) compounds. mdpi.com This methodology yields structurally diverse products with high purity. mdpi.com
Microwave-assisted cyclization reactions have been shown to be effective for the synthesis of fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile, various amidines, and fluoroalkyl amino reagents. This method offers faster reaction times and improved efficiency compared to conventional heating.
Alkylation Strategies for Pyrimidine Acetate Derivatives
Alkylation is a fundamental transformation for the derivatization of pyrimidine rings, allowing for the introduction of various functional groups that can modulate the biological activity of the molecule. Both N-alkylation and O-alkylation are important strategies for modifying pyrimidine acetate derivatives. The regioselectivity of alkylation can be influenced by the reaction conditions, the nature of the alkylating agent, and the substituents present on the pyrimidine ring.
Direct chemoselective O-alkylation has been successfully employed for the synthesis of O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones. nih.gov This convergent protocol utilizes 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as alkylating agents and has been used to obtain a series of derivatives in good yields. nih.gov The use of brominated and iodinated derivatives as leaving groups resulted in higher yields compared to chlorinated analogues. nih.gov
N-alkylation is another common strategy for derivatizing pyrimidines. The reaction of 2-chloro-N-substituted-phenylacetamide with thioxopyrimidine in the presence of potassium carbonate and dimethylformamide results in N-alkylation products. orientjchem.org Selective N-alkylation at the N-3 position of uracil (B121893) can be achieved by first protecting the N-1 position with a Boc group.
A notable synthetic design for introducing an oxy-functionalized acetate chain onto the pyrimidine ring involves the reaction of amidines with electrophilic diynes. This process proceeds through two consecutive aza-Michael additions, followed by a domino process involving a sequential [H]-shift and a nih.govnih.gov-sigmatropic rearrangement.
High-Throughput Synthesis Methodologies for Analogs
High-throughput synthesis (HTS) methodologies are essential for the rapid generation of large libraries of compounds for drug discovery and optimization. These techniques, including combinatorial chemistry and automated synthesis, have been applied to the synthesis of pyrimidine analogs to explore a vast chemical space.
Combinatorial chemistry has been successfully employed for the parallel solution-phase synthesis of large libraries of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. acs.orgnih.gov One approach involves the assembly of the pyrazolo[1,5-a]pyrimidine ring by condensation of 5-aminopyrazole derivatives with trifluoromethyl-β-diketones, followed by solution-phase acylation and reduction to generate a library of over 2200 compounds. nih.gov Simple manual techniques using specialized synthesizers coupled with straightforward purification procedures like crystallization allow for the generation of high-purity final products. nih.gov
DNA-encoded library (DEL) technology is a powerful platform for the synthesis and screening of massive libraries of compounds. nih.gov Pyrimidine-focused DELs have been constructed using 2,4,6-trichloropyrimidine (B138864) as a starting scaffold. nih.gov Through a "split-and-pool" strategy, each small molecule is covalently linked to a unique DNA barcode, enabling the generation of libraries with millions of members. nih.gov These libraries can then be screened against biological targets to identify high-affinity binders. nih.gov The use of different functionalized pyrimidine cores with distinct reactive handles allows for the creation of structurally diverse libraries. nih.gov
| Methodology | Scaffold/Starting Material | Key Features | Library Size | Reference |
|---|---|---|---|---|
| Parallel Solution-Phase Synthesis | Pyrazolo[1,5-a]pyrimidine | Manual techniques with special synthesizers, simple crystallization purification | >2200 compounds | nih.gov |
| DNA-Encoded Library (DEL) Technology | 2,4,6-Trichloropyrimidine | Split-and-pool synthesis, each molecule linked to a unique DNA barcode | >65 million members | nih.gov |
Reactivity and Reaction Mechanisms of Pyrimidin 2 Yl Acetate Systems
Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This π-deficiency is more pronounced than in pyridine (B92270), leading to a significant decrease in electron density, particularly at the 2-, 4-, and 6-positions. wikipedia.orgscialert.net Consequently, these positions are highly susceptible to nucleophilic attack. For Pyrimidin-2-yl acetate (B1210297), the acetate group is positioned at one of these activated sites (C2).
The basicity of pyrimidine (pKa = 1.23) is considerably lower than that of pyridine (pKa = 5.23), a direct result of the inductive effect of the second nitrogen atom. wikipedia.orgbhu.ac.in This reduced basicity means that under acidic conditions, protonation occurs, but the resulting pyridinium (B92312) ion is even more deactivated towards electrophiles and potentially more activated towards nucleophiles.
**3.2. Reactions Involving the Acetate Moiety
The acetate moiety attached to the pyrimidine ring introduces its own set of reactive sites, namely the ester carbonyl group and the adjacent α-methylene group.
The ester group of Pyrimidin-2-yl acetate can undergo typical transformations. While specific oxidation of this ester is not commonly documented, reduction is a feasible pathway. Standard reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the ester to the corresponding primary alcohol, 2-(hydroxymethyl)pyrimidine.
Hydrolysis of the ester, either under acidic or basic conditions, would yield 2-hydroxypyrimidine (B189755). It is important to note that 2-hydroxypyrimidine exists predominantly in its tautomeric amide form, 2-pyrimidone. wikipedia.org Transesterification is also possible in the presence of an alcohol and a suitable catalyst. Furthermore, the ester can react with amines to form amides, a common transformation in the synthesis of various pyrimidine derivatives. For instance, the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives often involves the hydrolysis of an ethyl ester to a carboxylic acid using sodium hydroxide (B78521), which is then coupled with an amine. nih.gov
A summary of potential ester transformations is presented below.
| Transformation | Reagents | Expected Product |
| Reduction | LiAlH₄, followed by H₂O workup | (Pyrimidin-2-yl)methanol |
| Hydrolysis (Basic) | NaOH, H₂O, then H₃O⁺ | 2-Pyrimidone |
| Aminolysis | R-NH₂, heat | N-substituted 2-(pyrimidin-2-yl)acetamide |
This table represents expected, standard organic transformations.
The α-methylene group in this compound is positioned between the electron-withdrawing pyrimidine ring and the carbonyl group of the ester. This positioning enhances the acidity of the α-protons, making them susceptible to deprotonation by a suitable base to form an enolate. This enolate intermediate can then participate in various carbon-carbon bond-forming reactions.
For example, this reactivity is harnessed in condensation reactions. The Biginelli reaction and its variations, which produce dihydropyrimidinones, rely on the reactivity of a 1,3-dicarbonyl compound's active methylene (B1212753) group. mdpi.com While this compound is not a typical Biginelli substrate, the principle of α-methylene reactivity is analogous. In a similar vein, the α-methylene group could potentially participate in Claisen condensations or aldol-type reactions with appropriate electrophiles. For instance, a reaction with an aldehyde or ketone under basic conditions could lead to the formation of a β-hydroxy ester derivative.
Ring Functionalization and Substitution Reactions
Functionalizing the pyrimidine ring of this compound presents a challenge due to its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. wikipedia.orgbhu.ac.in Electrophilic attack, if it occurs, is directed to the C5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgscialert.net However, such reactions typically require harsh conditions and often result in low yields unless the ring is activated by electron-donating groups. wikipedia.org Observed electrophilic substitutions on activated pyrimidine systems include nitration, halogenation, and sulfonation. wikipedia.org The 2-acetate (B119210) group is electron-withdrawing, further deactivating the ring and making electrophilic substitution even more challenging.
Conversely, functionalization via nucleophilic substitution is more facile, as discussed in section 3.1. Halogenated pyrimidines, which can be synthesized from pyrimidones, are versatile intermediates for introducing a wide range of functional groups through nucleophilic displacement. bhu.ac.in
Another route for functionalization involves metal-catalyzed cross-coupling reactions. Halogenated pyrimidine derivatives can undergo reactions like Suzuki and Stille couplings to introduce aryl or vinyl substituents, a strategy used in the synthesis of π-conjugated materials containing a pyrimidine core. researchgate.net
**3.4. Mechanistic Investigations
While many reactions of pyrimidines proceed through ionic intermediates, radical pathways have been identified, particularly in oxidative processes. Free radicals can be generated in biological systems through various metabolic pathways, and pyrimidine derivatives have been studied for their antioxidant and free-radical scavenging properties. nih.gov
In synthetic chemistry, radical mechanisms can be initiated under specific conditions. For example, a recently developed carbene-catalyzed N-to-C aryl migration reaction proceeds through a radical-neutral crossover pathway. acs.org This process involves the single-electron oxidation of a Breslow intermediate to form a persistent ketyl radical. This radical then participates in a sequence of radical addition, ipso-cyclization, and radical cross-coupling steps. acs.org Mechanistic experiments, such as radical trapping with styrene, have provided evidence for the presence of radical intermediates in these transformations. acs.org
Another example is the oxidative cyclodimerization of 2H-azirine-2-carboxylates, which yields pyrimidine-4,6-dicarboxylates. mdpi.com The proposed mechanism involves the oxidation of triethylamine (B128534) by atmospheric oxygen to generate N,N-diethylhydroxylamine. This species then initiates a cascade involving the formation of an azomethine ylide, which undergoes a 1,3-dipolar cycloaddition, showcasing a complex oxidative pathway that could involve radical species. mdpi.com These studies highlight that under oxidative conditions, pyrimidine systems can engage in complex radical-mediated reaction pathways.
Mechanistic Investigations
Electron Density Flow Analysis in Reaction Mechanisms
The study of reaction mechanisms has been significantly advanced by the analysis of electron density flow, which provides a detailed picture of bond formation and cleavage. Methodologies such as the Electron Localization Function (ELF) and Bonding Evolution Theory (BET) are pivotal in this area. rsc.orgchemrxiv.org ELF analysis, in particular, offers a chemically intuitive visualization of electron localization, distinguishing core and valence electrons, and identifying covalent bonds and lone pairs. wikipedia.org This approach is based on the principle that ELF provides a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin, thereby mapping electron pair probability. wikipedia.org
While direct ELF or BET studies specifically on this compound are not extensively documented, the principles can be applied by examining related pyrimidine derivatives. For instance, an ELF analysis of a pyrimidine-thioether derivative has provided insights into the electronic structure and reactivity of the pyrimidine ring. researchgate.net Such analyses typically involve Density Functional Theory (DFT) calculations to map the molecular electrostatic potential (MEP) and identify the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and intermolecular interactions. researchgate.net
The theoretical framework of BET combines the topological analysis of ELF with Thom's catastrophe theory to provide a powerful tool for understanding molecular mechanisms of chemical rearrangements. rsc.org This approach allows for the visualization of electron density transfers during a reaction, which corresponds to the curly arrows used in traditional mechanistic drawings. rsc.org The application of these computational methods to this compound would allow for a detailed examination of the electron density shifts during its reactions, such as nucleophilic substitution or hydrolysis, providing a quantum mechanical basis for its observed reactivity.
Table 1: Key Concepts in Electron Density Flow Analysis
| Concept | Description | Relevance to this compound |
| Electron Localization Function (ELF) | A measure of the probability of finding an electron pair, which helps to visualize chemical bonds and lone pairs. wikipedia.org | Can be used to map the electron distribution in the pyrimidine ring and the acetate group, identifying sites susceptible to nucleophilic or electrophilic attack. |
| Bonding Evolution Theory (BET) | A method that combines ELF with catastrophe theory to describe the changes in chemical bonds during a reaction. rsc.org | Would provide a detailed timeline of bond breaking and formation in reactions involving this compound, such as the departure of the acetate group. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative charge. researchgate.net | Helps to predict how this compound would interact with other molecules, identifying electron-rich and electron-poor regions. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding chemical reactivity. researchgate.net | The energies and shapes of the HOMO and LUMO of this compound would determine its behavior in various chemical reactions. |
Role as a Leaving Group in Chemical Transformations
The ability of a molecular fragment to depart with a pair of electrons is a critical aspect of many chemical reactions, particularly nucleophilic substitutions. wikipedia.org The pyrimidin-2-yl group, or a derivative thereof, can function as a leaving group in such transformations. The reactivity of the pyrimidine ring can be finely tuned by the presence of substituents, which in turn affects the leaving group ability of the pyrimidin-2-yl moiety.
Recent studies on 2-sulfonylpyrimidines have demonstrated their utility as effective leaving groups in S-arylation reactions of cysteine. nih.govacs.org These studies have established a comprehensive structure-reactivity relationship, showing that the rate of nucleophilic aromatic substitution (SNAr) can be modulated over several orders of magnitude by altering the substituents on the pyrimidine ring. nih.govacs.org Electron-withdrawing groups on the pyrimidine ring significantly enhance the rate of reaction by stabilizing the negative charge that develops in the transition state. nih.govacs.org Conversely, electron-donating groups can deactivate the system towards nucleophilic attack. nih.govacs.org
While the acetate group in this compound is typically the leaving group in nucleophilic acyl substitution reactions, the pyrimidin-2-yloxy group can also act as a leaving group under certain conditions. The stability of the resulting pyrimidin-2-olate anion would be a key factor in determining its effectiveness as a leaving group. The principles observed for 2-sulfonylpyrimidines can be extrapolated to other 2-substituted pyrimidines. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, and the presence of a good leaving group at the 2-position facilitates substitution reactions.
Table 3: Factors Influencing the Leaving Group Ability of Pyrimidine Derivatives
| Factor | Effect on Leaving Group Ability | Example from Related Systems |
| Substituents on the Pyrimidine Ring | Electron-withdrawing groups increase reactivity and improve leaving group ability. nih.govacs.org | In 2-sulfonylpyrimidines, a nitro group at the 5-position drastically increases the reaction rate. nih.govacs.org |
| Nature of the Nucleophile | Stronger nucleophiles will react faster with the pyrimidine substrate. nih.gov | The reactions of 2-substituted N-methylpyridinium ions show a dependence on the nucleophile. nih.gov |
| Solvent | The polarity of the solvent can influence the rate of SNAr reactions. youtube.com | Solvent effects are well-documented for a variety of nucleophilic substitution reactions. youtube.com |
| Stability of the Leaving Group | A more stable leaving group will depart more readily. wikipedia.org | The sulfonyl group in 2-sulfonylpyrimidines is a good leaving group due to its ability to stabilize a negative charge. nih.govacs.org |
Computational and Theoretical Chemistry of Pyrimidin 2 Yl Acetate Systems
Electronic Structure Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure of pyrimidine-based compounds. samipubco.comechemcom.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently used in combination with Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. samipubco.comdoaj.org
DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths and angles, which often show strong agreement with experimental data from techniques like X-ray crystallography. doaj.org For instance, in a study on a complex pyrimidine (B1678525) acetate (B1210297) derivative, ethyl 2-((4,6-bis((E)-3,4-dimethoxystyryl)pyrimidin-2-yl)oxy) acetate, DFT calculations at the B3LYP/6–31 G(d,p) level were used to validate the structural parameters of the synthesized compound. doaj.org These foundational calculations are the starting point for more detailed analyses of the molecule's electronic characteristics.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher chemical reactivity and lower stability. DFT simulations are the primary method for calculating these orbital energies. For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. doaj.orgwjarr.com
Table 1: Example of FMO Parameters for a Pyrimidine Derivative System
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.774 |
| ELUMO | -2.610 |
| Energy Gap (ΔE) | 3.164 |
Note: Data presented is for a representative pyrimidine derivative to illustrate the concept and is based on findings from similar systems. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. nih.govlibretexts.org The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying charge densities. wolfram.com
Typically, the color scheme is as follows:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Represents regions of low electron density and positive electrostatic potential, indicating favorable sites for nucleophilic attack.
Green: Denotes areas with neutral or near-zero potential. researchgate.net
For a molecule like pyrimidin-2-yl acetate, MEP analysis would predict negative potential (red/yellow) around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atoms of the acetate group. These areas are the primary sites for electrophilic interactions. researchgate.netresearchgate.net Conversely, positive potential (blue) would be localized on the hydrogen atoms, identifying them as sites for nucleophilic interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing the Lewis-like bonding pattern of electron pairs. researchgate.net This method is particularly useful for studying intramolecular charge transfer (ICT), hyperconjugative interactions, and delocalization of electron density. acs.org
The analysis involves evaluating the interactions between filled "donor" NBOs (such as lone pairs or bonding orbitals) and empty "acceptor" NBOs (typically anti-bonding orbitals). The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. scirp.org A higher E(2) value signifies a more intense interaction and greater stabilization of the molecule due to electron delocalization. stackexchange.com
Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(2) N7 | π* (C8-C9) | 23.63 |
| π (C1-N6) | π* (N2-C3) | 20.85 |
| π (C4-C5) | π* (N2-C3) | 18.99 |
| LP(1) N2 | π* (C1-N6) | 15.75 |
Note: Data is adapted from a study on an imidazo[1,2-a]pyrimidine-Schiff base derivative to illustrate the types of interactions and energies observed in such heterocyclic systems. acs.org
Spectroscopic Property Predictions and Correlations
Theoretical Infrared (IR) and Raman Spectroscopy
Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. worldscientific.comphyschemres.org By calculating the harmonic vibrational frequencies from an optimized molecular geometry, a theoretical spectrum can be generated that corresponds closely to experimental results. researchgate.netacs.org These calculations aid in the assignment of complex experimental spectra by providing detailed information on the nature of each vibrational mode through Potential Energy Distribution (PED) analysis. worldscientific.com
For this compound, the predicted spectra would feature characteristic vibrations from both the pyrimidine ring and the acetate functional group:
Pyrimidine Ring Vibrations: C-H stretching modes are typically observed in the 3100-3000 cm⁻¹ region. C-N and C-C stretching vibrations within the ring appear in the 1650-1100 cm⁻¹ range. researchgate.netnih.gov
Acetate Group Vibrations: A strong absorption band corresponding to the C=O stretching vibration is expected in the 1725-1710 cm⁻¹ region. nih.gov C-O stretching vibrations would appear at lower frequencies, typically between 1300 cm⁻¹ and 1000 cm⁻¹. nih.gov
Theoretical calculations often apply a scaling factor to the computed frequencies to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman data. physchemres.orgacs.org
Theoretical UV-Visible Spectroscopy and TDDFT Simulations
Theoretical investigations into the electronic absorption properties of pyrimidine systems, including derivatives like this compound, are predominantly carried out using Time-Dependent Density Functional Theory (TD-DFT). This computational method is effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the electronic transition energies and oscillator strengths from the ground state to various excited states.
The UV-Vis spectra of pyrimidine derivatives are characterized by electronic transitions such as n→π* and π→π*. For the parent pyrimidine molecule, these transitions account for the distinct absorption bands observed experimentally. The introduction of a substituent, such as an acetate group at the 2-position, is expected to modulate these transitions. The acetate group can act as an auxochrome, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) compared to the unsubstituted pyrimidine ring.
TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d,p)), can elucidate these effects. For instance, studies on various pyrimidine derivatives show that the calculated λmax values are highly sensitive to the nature and position of substituents. The presence of strong terminal acceptor groups or extended conjugation can significantly shift the absorption into the visible region. researchgate.netdoaj.org The calculations can also help assign the character of each absorption band by analyzing the molecular orbitals involved in the primary electronic transitions. researchgate.net For example, the absorption peaks near 205 nm in some dihydrazone pyrimidine derivatives have been attributed to n/π→π* transitions. mdpi.com
Table 1: Examples of Theoretically Calculated Absorption Maxima (λmax) for Pyrimidine Derivatives using TD-DFT
This table illustrates typical results from TD-DFT studies on various pyrimidine scaffolds to provide context for the expected spectral properties of this compound.
| Compound/Derivative Class | Computational Method | Calculated λmax (nm) | Reference |
|---|---|---|---|
| Pyrimidine Derivative (TDCR) | TD-DFT | 482.050 | researchgate.net |
| Pyrimidine Derivative (TDCD4) | TD-DFT | 787.351 | researchgate.net |
| Bis-styryl pyrimidine derivative | TDDFT/B3LYP/6–31G(d,p) | >400 | doaj.org |
| 2-Chloropyrimidine (B141910) | TDDFT | Not specified |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations are a powerful tool for predicting and interpreting the Nuclear Magnetic Resonance (NMR) spectra of molecules like this compound. Density Functional Theory (DFT) is the most common method used for this purpose, often employing the Gauge-Including Atomic Orbital (GIAO) approach to compute the NMR isotropic shielding tensors, which are then converted into chemical shifts (δ).
The ¹H and ¹³C chemical shifts in the pyrimidine ring are influenced by several factors, including π-electron densities, ring currents, and the electronegativity of the nitrogen heteroatoms. modgraph.co.uk For the parent pyrimidine, the protons are observed at approximately δ 9.26 (H2), δ 8.78 (H4, H6), and δ 7.36 (H5) in CDCl₃. chemicalbook.com Computational models can replicate these values with a high degree of accuracy; for a large set of heteroaromatics including pyrimidine, a root-mean-square error of observed vs. calculated shifts was as low as 0.096 ppm. modgraph.co.uk
For this compound, the substitution at the C2 position removes the H2 proton. The acetate group's electronic properties (a combination of electron-withdrawing character from the carbonyl and potential resonance donation from the oxygen) would be predicted to alter the chemical shifts of the remaining ring protons (H4, H5, and H6) and carbons. Specifically, the electron density at adjacent positions would change, leading to shifts in their NMR signals. Theoretical calculations can precisely quantify these substituent effects, aiding in the structural confirmation and assignment of experimental spectra for novel pyrimidine derivatives. mdpi.com
Table 2: Experimental ¹H NMR Chemical Shifts for Pyrimidine and Predicted Trends for this compound
| Proton | Experimental δ (ppm) for Pyrimidine in CDCl₃ chemicalbook.com | Predicted Effect of 2-Acetoxy Group |
|---|---|---|
| H2 | 9.26 | Substituted |
| H4, H6 | 8.78 | Expected to shift due to electronic influence of the adjacent substituent. |
| H5 | 7.36 | Expected to show a smaller shift compared to H4 and H6. |
| Acetate CH₃ | N/A | Expected to appear in the typical aliphatic region (around δ 2.0-2.5 ppm). |
Molecular Modeling and Interaction Studies
Molecular Docking for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This method is widely applied to pyrimidine derivatives to understand their potential biological activity and to guide the design of new therapeutic agents. nih.gov The pyrimidine scaffold is a common feature in molecules designed to inhibit enzymes like kinases, cyclooxygenases (COX), and bacterial enzymes. tandfonline.comfigshare.comresearchgate.net
In a typical docking study, a 3D model of the target protein is used to create a binding site or "active site." The this compound molecule would then be placed into this site in various conformations, and a scoring function would be used to estimate the binding affinity, often reported as a negative value in kcal/mol (where a more negative value indicates a stronger predicted interaction).
Docking studies on various pyrimidine analogs have revealed key binding interactions, such as:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring frequently act as hydrogen bond acceptors, interacting with amino acid residues like Gly, Glu, and Ala in enzyme active sites. nih.gov
Hydrophobic Interactions: The aromatic ring of the pyrimidine core often engages in hydrophobic or π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
Other Interactions: The acetate substituent could also participate in hydrogen bonding (via the carbonyl oxygen) or electrostatic interactions.
These studies help rationalize the structure-activity relationships (SAR) of pyrimidine-based compounds and can predict whether a molecule like this compound is likely to bind to a specific biological target. figshare.com
Table 3: Summary of Molecular Docking Studies on Pyrimidine Derivatives with Various Protein Targets
| Pyrimidine Derivative Class | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrimidin-2-amine derivatives | E. coli DNA gyrase B (1KZN) | > -8.0 (for best compounds) | Not specified | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine derivatives | P21-Activated Kinase 4 (PAK4) | Not specified | Hinge region residues | mdpi.com |
| 1-(2-benzylthiopyrimidin-4-yl) derivative | Cyclooxygenase-2 (COX-2) | -9.0 | Not specified | figshare.com |
| Dihydropyrimidine derivative | Eg5 Kinesin | Not specified | Gly117, Glu116 | nih.gov |
| Pyrimidine analogs | SARS-CoV-2 Main Protease (Mᵖʳᵒ) | Not specified | Not specified | nih.gov |
Molecular Dynamics Simulations for Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, refine the binding pose, and calculate binding free energies more accurately. mdpi.com
For a system involving this compound docked into a receptor, an MD simulation would typically be run for tens to hundreds of nanoseconds. The resulting trajectory is analyzed to understand the flexibility of the ligand in the active site and the persistence of key interactions identified in docking. nih.gov
Common analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation time. A stable RMSD suggests the complex has reached equilibrium. mdpi.com
Root Mean Square Fluctuation (RMSF): To identify which parts of the protein or ligand are most flexible.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to post-process MD trajectories to provide a more quantitative estimate of binding affinity. mdpi.com
Interaction Analysis: To monitor the duration and distance of specific interactions (e.g., hydrogen bonds) throughout the simulation.
MD simulations have confirmed the stable binding of pyrimidine derivatives in the active sites of various enzymes, including kinases and DNA photolyase, providing deeper insight into their inhibitory mechanisms. mdpi.comacs.org
Table 4: Applications of Molecular Dynamics Simulations in Studying Pyrimidine-Protein Interactions
| System Studied | Simulation Goal | Key Findings | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine inhibitors with PAK4 | Investigate binding modes and inhibitory mechanisms | Interactions with the hinge region are crucial for binding capacity. | mdpi.com |
| Indazol-pyrimidine hybrid with c-Kit tyrosine kinase | Evaluate binding affinity and structural stability | Confirmed a thermodynamically favorable and stable binding interaction. | mdpi.com |
| Dihydropyrimidine derivative with Eg5 enzyme | Assess stability of enantiomer binding | The R enantiomer formed a more stable complex than the S-enantiomer. | nih.gov |
| Pyrimidine dimers with photolyase enzyme | Elucidate binding of model pyrimidine dimers in the enzyme pocket | Dimers are essentially inflexible inside the enzyme pocket. | acs.org |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Theoretical evaluation of non-linear optical (NLO) properties is crucial for identifying new materials for applications in photonics, telecommunications, and optical data processing. Pyrimidine derivatives are of interest as NLO materials due to the π-deficient nature of the pyrimidine ring, which can be incorporated into "push-pull" molecular designs to enhance NLO response. nih.gov
Computational chemistry, primarily using DFT, is employed to calculate the key parameters that define a molecule's NLO response. These parameters include:
Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.
First Hyperpolarizability (β or β₀): The primary determinant of second-order NLO properties, such as second-harmonic generation (SHG).
For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional) can predict these values. The magnitude of the first hyperpolarizability is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected through a π-conjugated system. Studies on other pyrimidine derivatives have shown that strategic placement of substituents can significantly enhance the NLO response. doaj.org For example, the calculated third-order nonlinear susceptibility (χ³) of one pyrimidine derivative was found to be superior to that of known chalcone derivatives, highlighting its potential for optical applications. nih.gov
Table 5: Examples of Theoretically Calculated NLO Properties for Pyrimidine Derivatives
Values are illustrative of the types of results obtained from DFT calculations on NLO-active pyrimidine systems.
| Compound/Derivative Class | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β₀) (a.u.) | Reference |
|---|---|---|---|---|
| PMMS (isolated molecule) | 5.95 | Not specified | Not specified | nih.gov |
| PMMS (in crystal) | 7.33 | Not specified | Not specified | nih.gov |
| Bis-styryl pyrimidine derivative (3) | 3.651 | 5.305 x 10⁻²³ esu | 1.159 x 10⁻²⁹ esu | doaj.org |
| Helical pyridine-pyrimidine oligomers | N/A | Calculated | Small but enhanceable with substituents | nih.gov |
Thermodynamic Properties and Reaction Energetics
The theoretical calculation of thermodynamic properties provides fundamental insights into the stability, reactivity, and energetics of chemical compounds like this compound. High-level ab initio methods (such as G3 and G4 composite methods) and DFT are used to compute key thermochemical data. researchgate.net
These computational procedures can accurately predict:
Standard Enthalpy of Formation (ΔfH°): The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. This is a key measure of a molecule's intrinsic stability.
Standard Gibbs Free Energy of Formation (ΔfG°): Indicates the spontaneity of the molecule's formation.
Entropy (S°): A measure of the molecular disorder.
Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance.
Table 6: Examples of Calculated Gas-Phase Enthalpies of Formation (ΔfH°(g)) for Pyrimidine Derivatives
| Compound | Computational Method | Calculated ΔfH°(g) (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| 4(3H)-Pyrimidinone | G3, G4 | -(142.5 ± 1.9) (Experimental) | researchgate.net |
| 2,4-dichloro-5-methylpyrimidine | Not specified | 79.6 ± 4.1 | researchgate.net |
| 4,6-dichloro-2-methylpyrimidine | Not specified | 68.7 ± 3.3 | researchgate.net |
| 2-Chloropyrimidine | Calibrated DFT | 134.1 ± 1.7 (Experimental) | acs.org |
| 2,4-Dichloropyrimidine | Calibrated DFT | 87.5 ± 1.4 (Experimental) | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry for Molecular Weight and Impurity Analysis (LC-MS, HRMS)
Mass spectrometry is a fundamental tool for determining the molecular weight of pyrimidine (B1678525) derivatives and identifying potential impurities. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) offer precise mass measurements.
For instance, the molecular weight of related compounds such as Ethyl 2-(pyrimidin-2-yl)acetate is confirmed by its molecular formula, C₈H₁₀N₂O₂. chemscene.com This corresponds to a molecular weight of approximately 166.18 g/mol . chemscene.com Similarly, Methyl 2-(2-pyrimidyl)acetate (C₇H₈N₂O₂) has a calculated molecular weight of 152.15 g/mol .
HRMS provides highly accurate mass data, which is crucial for confirming the elemental composition of the molecule and distinguishing it from compounds with the same nominal mass. In synthetic processes, GC-MS and LC-MS are routinely used to monitor reaction progress and characterize the purity of the final product by detecting and identifying byproducts or residual starting materials. rsc.org
Table 1: Molecular Weight of Pyrimidin-2-yl Acetate (B1210297) Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Ethyl 2-(pyrimidin-2-yl)acetate | 63155-11-3 | C₈H₁₀N₂O₂ | 166.18 |
| Methyl 2-(2-pyrimidyl)acetate | 60561-50-4 | C₇H₈N₂O₂ | 152.15 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)
NMR spectroscopy is indispensable for elucidating the precise molecular structure by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. nih.gov
In the ¹H NMR spectrum of a typical pyrimidine ring, the chemical shifts are characteristic. For the parent pyrimidine molecule, protons appear at approximately δ 9.27, 8.78, and 7.36 ppm. chemicalbook.com For substituted pyrimidines, these shifts are altered by the electronic effects of the substituents. For example, in the ¹H NMR spectrum of a synthesized N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the pyrimidine proton (CH-pyrimidine) appears as a singlet at δ 8.93 ppm. cardiff.ac.uk The protons of the acetate group would be expected to appear in the aliphatic region of the spectrum.
¹³C NMR spectroscopy complements ¹H NMR by detailing the carbon skeleton. The carbon atoms of the pyrimidine ring typically resonate in the aromatic region (δ 110-170 ppm). In various synthesized pyrimidine derivatives, carbonyl carbons from ester or amide groups are observed further downfield, often above δ 160 ppm. nih.govmdpi.com The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the entire molecular structure. nih.govmdpi.com
Table 2: Representative ¹H NMR Chemical Shifts for Protons in Pyrimidine-based Structures
| Proton Type | Typical Chemical Shift (δ, ppm) | Example Compound Context |
|---|---|---|
| Pyrimidine Ring H-5 | ~7.60 | 2-Amino-6-aryl-4-(furan-2yl) pyrimidines semanticscholar.org |
| Pyrimidine Ring CH | ~8.93 | N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide cardiff.ac.uk |
| Parent Pyrimidine Ring | 7.36 - 9.27 | Pyrimidine chemicalbook.com |
| Amino Group (NH₂) | ~5.14 | 2-Amino-6-(4-methoxyphenyl)-4-(furan-2yl)pyrimidine semanticscholar.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). ijcsrr.org For pyrimidin-2-yl acetate, key absorptions would be expected for the ester group and the pyrimidine ring.
The most prominent band would be the C=O (carbonyl) stretch of the ester, typically found in the 1750-1735 cm⁻¹ region. libretexts.org The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1000 cm⁻¹ range. libretexts.org Vibrations associated with the pyrimidine ring, including C=C and C=N stretching, typically appear in the 1600-1400 cm⁻¹ region. core.ac.uk For instance, in studies of various pyrimidine derivatives, carbonyl and imine group vibrations have been identified around 1649 cm⁻¹ and 1595 cm⁻¹, respectively. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Ester (C=O) | Stretch | 1750 - 1735 |
| Ester (C-O) | Stretch | 1300 - 1000 |
| Pyrimidine Ring (C=C, C=N) | Stretch | 1600 - 1400 |
| Aromatic C-H | Stretch | 3100 - 3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyrimidine exhibit characteristic absorptions in the UV region due to π→π* and n→π* transitions. rsc.org The π→π* transitions are typically high-energy and result in strong absorption bands, while the n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are lower in energy and intensity. The position and intensity of the maximum absorption (λ_max) can be influenced by the solvent and the nature of substituents on the pyrimidine ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.
For example, the crystal structure of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid was determined to be in the monoclinic, P 2₁/c space group. iucr.orgnih.gov The analysis of another derivative, 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one, also showed a monoclinic system but with a P 2₁/n space group. iucr.org These studies provide precise unit cell dimensions and confirm the molecular connectivity. mdpi.com
Table 4: Example Crystallographic Data for Related Pyrimidine Derivatives
| Parameter | 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid iucr.orgnih.gov | Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate nih.gov |
|---|---|---|
| Crystal System | Monoclinic | Triclinic |
| Space Group | P 2₁/c | P-1 |
| a (Å) | 6.5722 (2) | 8.6579 (8) |
| b (Å) | 22.4650 (8) | 9.7394 (9) |
| c (Å) | 7.4314 (2) | 9.9188 (8) |
| β (°) | 93.237 (2) | 71.416 (5) |
SCXRD data is crucial for analyzing the molecule's conformation, which is defined by its torsion or dihedral angles. These angles describe the rotation around single bonds and determine the spatial relationship between different parts of the molecule.
In studies of pyrimidine derivatives, the dihedral angle between the pyrimidine ring and other attached ring systems is a key structural parameter. For 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, the pyridine (B92270) and pyrimidine rings are nearly parallel, with a small dihedral angle of 6.7 (1)°. iucr.orgnih.gov In another case, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the dihedral angle between the phenyl and pyrimidine rings is 63.07 (7)°. cardiff.ac.uk A larger torsion angle of -111.96 (18)° was observed between the pyrimidine and 1,3-thiazolidin-4-one rings in a spiro compound, indicating a nearly orthogonal arrangement. iucr.org This information is vital for understanding intermolecular interactions in the crystal lattice and for computational modeling studies. nih.gov
Chromatographic Techniques for Purity Assessment of this compound (HPLC, TLC)
The purity of this compound is critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two instrumental chromatographic techniques widely employed for the purity assessment of this compound and related pyrimidine derivatives. These methods offer sensitive and reliable means to separate the target compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the most common approach for the analysis of pyrimidine derivatives due to the polarity of the compounds. researchgate.net In this technique, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For pyrimidine-containing molecules, C8 and C18 silica (B1680970) gel columns are frequently utilized. researchgate.net
The mobile phase composition is a critical parameter that influences the retention and separation of analytes. Typically, buffered aqueous solutions mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727) are employed. Acetate and phosphate (B84403) buffers are commonly used to control the pH of the mobile phase, which can significantly affect the retention behavior of ionizable compounds. researchgate.net The elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (variable mobile phase composition) to achieve optimal separation.
While specific retention time data for this compound is not widely published in readily available literature, typical analytical conditions for similar small pyrimidine derivatives can be extrapolated. A standard HPLC method for a compound like this compound would likely involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with the addition of a buffering agent like formic acid or ammonium (B1175870) acetate to ensure good peak shape. The retention time would be dependent on the exact conditions, including the mobile phase composition, flow rate, and column temperature.
Interactive Data Table: Illustrative HPLC Parameters for Analysis of Pyrimidine Derivatives
| Parameter | Typical Condition | Purpose |
| Stationary Phase | C18 or C8 silica gel column | Provides a nonpolar surface for interaction with the analyte. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elutes the analyte from the column; the ratio determines the polarity and retention time. |
| Buffer | Acetate or Phosphate buffer (pH 3-7) | Controls the ionization state of the analyte and improves peak shape. |
| Flow Rate | 0.5 - 1.5 mL/min | Influences the analysis time and separation efficiency. |
| Detection | UV at 254 nm or ~270 nm | Pyrimidine ring strongly absorbs UV light, allowing for sensitive detection. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures, gradient for complex samples with a wide range of polarities. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for assessing the purity of this compound. It is often used to monitor the progress of a chemical reaction, to screen for the presence of impurities, and to determine the appropriate solvent system for column chromatography purification. libretexts.org
For the analysis of pyrimidine derivatives, silica gel 60 F254 plates are commonly used as the stationary phase. ijcsrr.org The separation is achieved by developing the plate in a sealed chamber with an appropriate mobile phase. The choice of the mobile phase is crucial for achieving good separation. A common starting point for the development of a TLC method for moderately polar compounds like this compound is a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, such as ethyl acetate. sigmaaldrich.comsilicycle.com The ratio of these solvents is adjusted to obtain an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Ideally, the Rf value should be between 0.2 and 0.8 for good separation and accurate determination. sigmaaldrich.com
Visualization of the spots on the TLC plate is typically achieved under UV light at 254 nm, where the pyrimidine ring will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot. libretexts.org Staining with reagents like iodine vapor can also be used for visualization. ijcsrr.org
Interactive Data Table: Exemplary TLC Systems for Purity Assessment of Pyrimidine Derivatives
| Stationary Phase | Mobile Phase System (v/v) | Typical Application | Expected Rf Range | Visualization |
| Silica Gel 60 F254 | Ethyl Acetate / Hexane (e.g., 1:4 to 1:1) | Monitoring synthesis and preliminary purity checks. mdpi.com | 0.2 - 0.6 | UV (254 nm) |
| Silica Gel 60 F254 | Dichloromethane / Methanol (e.g., 95:5) | Separation of more polar impurities. | Variable | UV (254 nm), Iodine |
| Silica Gel 60 F254 | Petroleum Ether / Ethyl Acetate (e.g., 9:2) | Purity assessment of synthesized derivatives. ijcsrr.org | Variable | UV (254 nm), Iodine |
Derivatization and Analog Synthesis Strategies for Pyrimidin 2 Yl Acetate
Modification of the Acetate (B1210297) Moiety
The acetate group at the 2-position of the pyrimidine (B1678525) ring is a prime site for initial derivatization. Its susceptibility to nucleophilic attack allows for straightforward transformations into a variety of other functional groups, significantly expanding the chemical space accessible from this starting material.
The ester linkage in pyrimidin-2-yl acetate can be readily cleaved through hydrolysis or converted directly into amides, providing precursors for further synthesis or yielding final compounds with distinct physicochemical properties.
Ester Hydrolysis: The hydrolysis of this compound to its corresponding alcohol, 2-hydroxypyrimidine (B189755), is typically achieved under basic or acidic conditions. Alkaline hydrolysis, using reagents such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, proceeds via saponification to yield the corresponding carboxylate salt, which upon acidification, can lead to the hydroxypyrimidine tautomer. This transformation is a foundational step for subsequent reactions, such as etherification or re-esterification with different acyl groups.
Amidation Reactions: Amidation can be performed either directly from the ester or via a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. Direct aminolysis involves heating the ester with a primary or secondary amine. However, this reaction can be slow and may require harsh conditions. A more common and efficient method involves the use of coupling agents. Alternatively, organocatalysts can be employed for direct amidation reactions under milder, solvent-free conditions. mdpi.com The resulting amides are often more stable and can exhibit different biological activities compared to the parent ester due to their altered hydrogen bonding capabilities and electronic profiles. researchgate.net
| Reactant Amine | Coupling Method | Resulting Product |
| Ammonia | Direct Aminolysis | Pyrimidin-2-yl acetamide |
| Benzylamine | HBTU Coupling | N-benzyl-2-(pyrimidin-2-yl)acetamide |
| Piperidine | Lewis Acid Catalysis | 1-(2-(pyrimidin-2-yl)acetyl)piperidine |
| Aniline | Ni/NHC Catalysis | N-phenyl-2-(pyrimidin-2-yl)acetamide |
The conversion of the acetate ester to an acetohydrazide introduces a highly versatile functional group that serves as a key intermediate for the synthesis of various five-membered heterocyclic rings through cyclization reactions.
Hydrazide Formation: this compound can be readily converted into pyrimidin-2-yl acetohydrazide by reacting it with hydrazine (B178648) hydrate, typically in an alcoholic solvent like ethanol (B145695) under reflux. This reaction is generally high-yielding and provides a stable, crystalline product.
Subsequent Cyclizations: The resulting acetohydrazide is a binucleophile, possessing two adjacent nitrogen atoms, making it an ideal precursor for constructing heterocyclic systems. For example, reaction with carbon disulfide in a basic medium leads to the formation of an oxadiazole ring. Treatment with isothiocyanates yields thiosemicarbazides, which can be cyclized to form triazole rings. Furthermore, oxidative cyclization of thioacylhydrazones derived from the hydrazide can produce 2,5-disubstituted 1,3,4-thiadiazoles. mdpi.com These cyclization reactions are crucial for creating more complex, rigid structures that can interact more specifically with biological targets.
Ring Functionalization and Substitution Patterns
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic characteristic dictates its reactivity towards both electrophilic and nucleophilic reagents. ingentaconnect.comresearchgate.net While the acetate group is at the 2-position, the remaining carbon atoms (C-4, C-5, and C-6) are available for further functionalization.
Electrophilic Aromatic Substitution : Due to the ring's electron-deficient nature, electrophilic substitution on an unsubstituted pyrimidine is challenging. wikipedia.orgresearchgate.net However, when it does occur, it is directed to the C-5 position, which is the least electron-deficient carbon. Reactions such as nitration, halogenation, and sulfonation can be achieved, often requiring forcing conditions unless activating groups are present on the ring. wikipedia.org
Nucleophilic Aromatic Substitution : The C-2, C-4, and C-6 positions are electron-poor and thus susceptible to nucleophilic attack. Since the starting material is already substituted at C-2, the C-4 and C-6 positions are the primary targets for nucleophilic substitution. This is particularly effective if a good leaving group, such as a halogen, is present at these positions. Reactions with nucleophiles like amines, alkoxides, and thiolates can be used to introduce a wide variety of substituents. wikipedia.org
Deconstruction-Reconstruction Strategies : Modern synthetic methods allow for more complex transformations. For instance, a deconstruction-reconstruction approach can be used for pyrimidine diversification, where the ring is opened and then re-closed with new components to create diverse analogs. mountainscholar.orgresearchgate.net
| Reaction Type | Reagent Example | Position of Substitution | Resulting Functional Group |
| Halogenation | N-Bromosuccinimide (NBS) | C-5 | Bromo (-Br) |
| Nitration | Nitric Acid / Sulfuric Acid | C-5 | Nitro (-NO2) |
| Amination (from chloro-derivative) | Ammonia / Amines | C-4 / C-6 | Amino (-NH2) / Substituted Amino |
| Lithiation / Metalation | Lithium diisopropylamide (LDA) | C-4 / C-6 | Lithiated intermediate for further reaction |
Development of Hybrid Molecules and Fused Systems
To enhance biological activity and explore new structure-activity relationships, the this compound scaffold can be incorporated into larger, more complex structures such as hybrid molecules or fused heterocyclic systems.
Hybrid Molecules: This strategy involves covalently linking the pyrimidine core to another distinct pharmacophore. The connection can be made through a flexible linker or a direct bond. For example, pyrimidine-quinoline hybrids have been synthesized and evaluated for their antiplasmodial activity. nih.gov Similarly, pyrimidine-chalcone hybrids have shown potential as anticancer agents. mdpi.com These hybrid molecules can act as dual-action agents or benefit from synergistic effects between the two pharmacophoric units. mdpi.comresearchgate.net
Fused Systems: Ring fusion involves building an additional ring onto the pyrimidine framework, resulting in a bicyclic or polycyclic system. Such annulation creates a more rigid and conformationally constrained molecule, which can lead to higher binding affinity and selectivity for a biological target. Pyrimidines can be fused with a variety of heterocyclic rings, including pyrrole (B145914) (to form pyrrolopyrimidines), thiophene (B33073) (thienopyrimidines), furan (B31954) (furopyrimidines), and even other nitrogen-containing rings like pyrazole (B372694) or triazole. frontiersin.orgnih.govnih.govdoaj.orgsemanticscholar.org The synthesis of these fused systems often starts with a disubstituted pyrimidine bearing reactive functional groups at adjacent positions, which can then undergo cyclization. acs.org
| System Type | Example Fused/Hybrid Ring | General Synthetic Approach |
| Fused System | Pyrrolo[2,3-d]pyrimidine | Cyclization of a 4-amino-5-substituted pyrimidine |
| Fused System | Thieno[2,3-d]pyrimidine | Gewald reaction on a pyrimidine precursor |
| Fused System | Furo[2,3-d]pyrimidine | Cyclization of a pyrimidine thione with ethyl chloroacetate (B1199739) doaj.orgsemanticscholar.org |
| Hybrid Molecule | Pyrimidine-Quinoline | Click chemistry (Huisgen cycloaddition) to link the two moieties nih.gov |
| Hybrid Molecule | Pyrimidine-Combretastatin | Synthesis of a pyrimidine-bridged hybrid structure mdpi.com |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties by modifying the core structure of a known active molecule. mdpi.comacs.org
Scaffold Hopping: This approach involves replacing the central pyrimidine ring with a structurally different core while aiming to retain or improve the biological activity. researchgate.net The new scaffold should ideally maintain the key three-dimensional arrangement of the important functional groups responsible for biological interactions. For the pyrimidine ring, potential scaffold hops could include other nitrogen-containing heterocycles like pyridine (B92270), pyridazine, pyrazolo[1,5-a]pyrimidine (B1248293), or thieno[3,2-d]pyrimidine. mdpi.comnih.govacs.org This strategy can lead to compounds with novel intellectual property, different physicochemical properties, and potentially improved ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov
Bioisosteric Replacements: Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. cambridgemedchemconsulting.com This can be applied to both the pyrimidine ring itself and its substituents.
Ring Bioisosteres : The pyrimidine ring can be considered a bioisostere of a phenyl or pyridine ring. pharmablock.com One of the ring nitrogens could be replaced by a CH group to give a pyridine analog, or the entire ring could be replaced by another heterocycle like a 1,2,4-triazole. acs.org
Substituent Bioisosteres : The acetate group can be replaced with other functionalities. For example, the ester's carbonyl oxygen can be replaced by sulfur (thioester) or two fluorine atoms (-CF2-). The entire ester group could be replaced by a bioisostere such as a carboxylic acid, a tetrazole, or a sulfonamide, which can mimic the acidic or hydrogen-bonding properties of the hydrolyzed ester. cambridgemedchemconsulting.compharmablock.com
| Original Fragment | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Pyrimidine Ring | Pyridine, Phenyl, Thiophene | Modify ring electronics, pKa, and metabolic stability pharmablock.com |
| Pyrimidine Ring | Pyridazine, Pyrazine | Alter hydrogen bonding vectors and dipole moment nih.gov |
| Ester (-COOR) | Carboxylic Acid (-COOH) | Introduce acidic character, increase polarity |
| Ester (-COOR) | Tetrazole | Mimic carboxylic acid with improved metabolic stability |
| Amide (-CONH-) | 1,2,4-Triazole | Replace H-bond donor/acceptor pattern, improve stability acs.org |
| Phenyl Ring | Pyridyl Ring | Introduce H-bond acceptor, alter solubility cambridgemedchemconsulting.com |
Applications of Pyrimidin 2 Yl Acetate in Organic Synthesis
As a Versatile Synthetic Intermediate
In organic synthesis, a versatile intermediate is a compound that serves as a stepping stone for the creation of a wide array of more complex molecules. Pyrimidin-2-yl acetate (B1210297) and its ester analogs, such as Methyl 2-(pyrimidin-2-yl)acetate, fit this description perfectly. The compound's utility stems from the reactivity of both the pyrimidine (B1678525) core and the attached acetate functional group.
Researchers utilize this compound as a starting material to generate novel pyrimidine derivatives with specifically designed properties. The ester moiety can undergo various classical transformations, such as hydrolysis, amidation, or reduction, to introduce new functional groups. Simultaneously, the pyrimidine ring, an electron-deficient heterocycle, can participate in its own set of reactions, including nucleophilic aromatic substitution under certain conditions or modifications to the ring itself. This dual reactivity allows chemists to build molecular complexity in a controlled and stepwise manner, making it a valuable precursor in multi-step synthetic sequences.
Role as a Building Block in Heterocyclic Synthesis
The pyrimidine nucleus is a fundamental component of numerous biologically significant molecules and complex heterocyclic systems. Pyrimidin-2-yl acetate serves as a key building block in the construction of these structures. The acetate group, or a derivative thereof, can act as a handle for cyclization reactions, where it becomes incorporated into a new ring fused to or substituted on the pyrimidine core.
For instance, pyrimidine derivatives are frequently used in condensation reactions with various reagents to form fused heterocyclic systems. The general strategy involves reacting a pyrimidine precursor with a molecule containing two reactive centers, leading to the formation of a new ring. While direct examples involving this compound are specific to proprietary synthetic routes, the reactivity pattern is well-established for related pyrimidine structures. Precursors like 2-hydrazinopyrimidine (B184050) or 2-mercaptopyrimidine (B73435) can be reacted with active methylene (B1212753) compounds or dicarbonyls to yield fused systems like pyrazoles, triazoles, and thiazolidines. researchgate.net The this compound scaffold offers a pathway to similar structures through initial modification of the acetate group into a more reactive functional handle.
Table 1: Examples of Heterocyclic Systems Derived from Pyrimidine Precursors
| Precursor Type | Reactant | Resulting Heterocyclic System |
| 2-Hydrazinopyrimidine | Active Methylene Compounds | Pyrazole-fused Pyrimidine researchgate.net |
| 2-Hydrazinopyrimidine | Carboxylic Anhydrides | Pyridazine-fused Pyrimidine researchgate.net |
| 2-Mercaptopyrimidine | Ethyl Chloroacetate (B1199739) | Thiazole-related structures researchgate.net |
| Substituted Pyrimidines | Guanidine (B92328) | Fused bicyclic systems |
| Pyrimidine Precursors | Aromatic Aldehydes | Substituted Pyrimidines nih.gov |
This table illustrates the utility of the pyrimidine core as a foundational element for constructing a diverse range of more complex heterocyclic compounds.
Directing Group in C-H Functionalization Reactions
Transition metal-catalyzed C-H functionalization has become a powerful method for directly converting inert C-H bonds into new C-C or C-heteroatom bonds, streamlining synthetic pathways. nih.gov In these reactions, a "directing group" is often employed to coordinate with the metal catalyst and position it near a specific C-H bond, thereby ensuring high regioselectivity. nih.govresearchgate.net
The pyrimidine ring itself can function as an effective directing group. researchgate.net The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons that can chelate to a transition metal center (like Palladium, Rhodium, or Ruthenium). nih.govnih.gov When the this compound moiety is part of a larger molecule, this coordinating ability can be harnessed to direct the functionalization of C-H bonds at positions ortho to the point of attachment. This allows for highly selective transformations that would be difficult to achieve using traditional synthetic methods. nih.gov For example, in a molecule containing a phenyl group attached to a pyrimidine, the pyrimidine nitrogens can direct the acetoxylation, arylation, or olefination of the C-H bonds on the phenyl ring that are spatially closest to the metal center. nih.gov
Table 2: Conceptual Role of the Pyrimidine Ring as a Directing Group
| Reaction Type | Metal Catalyst | Role of Pyrimidine Ring | Outcome |
| C-H Acetoxylation | Palladium (Pd) | Coordinates to Pd, directing it to a nearby C-H bond. nih.gov | Selective formation of a C-O bond. |
| C-H Arylation | Rhodium (Rh) | Chelates to Rh, enabling activation of a specific C-H bond. | Site-selective formation of a C-C bond. nih.gov |
| C-H Olefination | Ruthenium (Ru) | Positions the Ru catalyst for a specific C-H insertion. | Regioselective introduction of an alkene. |
| C-H Borylation | Iridium (Ir) | Orients the Ir catalyst sterically or electronically. | Controlled installation of a boryl group. |
This table outlines the principle by which the pyrimidine moiety guides the regioselectivity of various C-H functionalization reactions.
Precursor in Medicinal Chemistry Research and Drug Discovery
The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds. nih.govmdpi.com Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comnih.gov
This compound serves as a key precursor in the synthesis of these medicinally relevant molecules. Its structure provides a convenient starting point for the elaboration of more complex pyrimidine-based compounds designed to interact with specific biological targets. For example, the methyl ester analog, Methyl 2-(pyrimidin-2-yl)acetate, is explicitly identified as a precursor for creating pyrimidine-based pharmacophores. Through reactions like amidation, where the ester is converted to an amide, chemists can couple the pyrimidine core to various other molecular fragments to build libraries of potential drug candidates, such as kinase inhibitors for cancer therapy. The discovery of novel anti-fibrotic, antibacterial, and antiviral agents has often involved the synthesis of new pyrimidine derivatives from simple, accessible precursors. nih.govmdpi.com
Table 3: Therapeutic Areas and Targets for Pyrimidine-Based Compounds
| Therapeutic Area | Biological Target Example | Role of Pyrimidine Core |
| Oncology | Kinases (e.g., EGFR) | Forms key hydrogen bonds in the ATP-binding site. nih.gov |
| Virology | Viral Enzymes (e.g., Reverse Transcriptase) | Acts as a nucleobase mimic to disrupt viral replication. mdpi.com |
| Bacteriology | Dihydrofolate Reductase (DHFR) | Mimics the natural substrate to inhibit bacterial growth. |
| Inflammation | Cyclooxygenase (COX) enzymes | Serves as a scaffold for molecules that block the active site. |
| Cardiovascular | Ion Channels | Forms the core of agents used to manage hypertension. mdpi.com |
This table highlights the diverse applications of the pyrimidine scaffold, for which this compound is a valuable synthetic precursor, in drug discovery.
Supramolecular Chemistry and Molecular Recognition of Pyrimidine 2 Yl Acetates
Hydrogen Bonding Interactions in Crystal Structures
Hydrogen bonds are the cornerstone of molecular assembly in many crystal structures of pyrimidine (B1678525) derivatives. While the crystal structure of the parent compound, pyrimidin-2-yl acetate (B1210297), is not extensively detailed in the available literature, analysis of closely related structures, such as 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, provides significant insight into the probable hydrogen bonding motifs.
In the crystal structure of this analog, both conventional and unconventional hydrogen bonds are observed. The most prominent interactions include O—H⋯N hydrogen bonds, where the carboxylic acid proton interacts with a nitrogen atom of the pyrimidine or pyridine (B92270) ring. Additionally, weaker C—H⋯O interactions are crucial in stabilizing the crystal lattice, linking adjacent molecules to form extended networks researchgate.netnih.gov. The acetate group's oxygen atoms are frequently involved as hydrogen bond acceptors researchgate.net. In hydrated crystal structures of metal complexes with similar ligands, water molecules act as bridges, forming O—H⋯O and O—H⋯N hydrogen bonds that link different components of the structure into layers researchgate.net.
These observations suggest that pyrimidin-2-yl acetate would likely exhibit intermolecular C—H⋯O and C—H⋯N hydrogen bonds, where the pyrimidine ring's C-H groups and the acetate's methyl C-H groups act as donors, and the pyrimidine nitrogens and acetate oxygens act as acceptors.
Table 1: Examples of Hydrogen Bond Geometries in a Related Pyrimidine Derivative (2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid) researchgate.net
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| O2—H2···N2 | 0.82 | 1.87 | 2.694(2) | 178 |
| C2—H2A···O1 | 0.93 | 2.58 | 3.230(2) | 127 |
| C9—H9···O1 | 0.93 | 2.45 | 3.296(2) | 151 |
π-Interactions in Molecular Assemblies (C-H...π)
The electron-deficient pyrimidine ring is an excellent candidate for participating in various π-interactions, which are critical for the stabilization of molecular assemblies. These interactions include π-π stacking and C-H···π interactions.
In the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, significant π-π stacking is observed between the pyrimidine ring of one molecule and the phenyl group of an adjacent molecule, with a centroid-to-centroid distance of 3.769(1) Å core.ac.uk. These interactions contribute to the formation of molecular chains within the crystal core.ac.uk. Similarly, in the structure of 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, π-π stacking interactions are noted between pairs of pyrimidine rings, with an interplanar spacing of 3.4295(10) Å core.ac.uk.
Self-Assembly and Network Formation (2D, 3D)
The directed nature of hydrogen bonds and π-interactions allows this compound derivatives to self-assemble into highly ordered supramolecular networks. The specific dimensionality and topology of these networks are dictated by the geometry of the molecule and the nature of the intermolecular forces.
For example, in the crystal structure of 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid, molecules are linked by O—H⋯N hydrogen bonds to form chains. These chains are then interconnected by C—H⋯O interactions, resulting in the formation of a two-dimensional (2D) sheet-like network researchgate.netnih.gov. In other cases, a combination of N—H⋯N hydrogen bonds and π-π stacking interactions can link molecular chains together to form a robust three-dimensional (3D) network core.ac.ukcardiff.ac.uk. The self-assembly process can be influenced by factors such as solvent and the presence of metal ions, leading to diverse structural motifs. The study of 2,2′-dipyrimidyl disulfides on gold surfaces demonstrates that factors like solution pH can significantly influence the self-assembly and packing structure, changing the morphology from disordered phases to highly ordered domains nih.govmdpi.com.
Molecular Recognition in Host-Guest Systems
The ability of a molecule to selectively bind to another is known as molecular recognition, a fundamental concept in host-guest chemistry. The pyrimidine core, with its specific arrangement of hydrogen bond acceptors and its π-surface, can act as a recognition site for complementary guest molecules.
While specific studies on this compound as a host or guest are limited, the broader class of pyrimidine derivatives has been explored in this context. For instance, pyrimethamine, a diaminopyrimidine derivative, has been shown to form inclusion complexes with 2-hydroxypropyl-β-cyclodextrin researchgate.net. In these systems, the pyrimidine moiety is encapsulated within the hydrophobic cavity of the cyclodextrin host, stabilized by non-covalent interactions. Theoretical studies on host-guest complexes often highlight the importance of van der Waals interactions and hydrogen bonds in the stability of the complex mdpi.com. The formation of such complexes can alter the physicochemical properties of the guest molecule. The principles of molecular recognition are also central to understanding how pyrimidine-based molecules interact with biological targets, where π-π stacking and hydrogen bonding with amino acid residues in a protein's active site are key nih.gov.
Solvent-Induced Polymorphism
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials science and pharmaceuticals. The choice of solvent during crystallization can significantly influence which polymorph is formed.
A study on 2-(pyrimidin-2-ylsulfanyl)acetic acid, a compound structurally similar to this compound, has identified two polymorphic forms: an orthorhombic form and a monoclinic form nih.gov. The key difference between the two polymorphs lies in the molecular conformation and the resulting hydrogen-bonding network. In the orthorhombic form, the molecule is planar, whereas in the monoclinic form, the acetic acid group is twisted relative to the pyrimidine ring nih.gov. This conformational difference leads to distinct supramolecular assemblies. The existence of polymorphism in this close analog strongly suggests that this compound may also exhibit solvent-induced polymorphic behavior, where different solvents could stabilize different molecular conformations and intermolecular packing arrangements whiterose.ac.uk.
Table 2: Crystallographic Data for Two Polymorphs of the Structurally Related 2-(Pyrimidin-2-ylsulfanyl)acetic acid nih.gov
| Parameter | Orthorhombic Polymorph | Monoclinic Polymorph |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 8.647(3) | 8.2617(3) |
| b (Å) | 8.068(3) | 10.3028(4) |
| c (Å) | 20.306(8) | 9.9289(3) |
| β (°) | 90 | 119.845(2) |
| V (ų) | 1415.2(9) | 733.05(4) |
Coordination Chemistry and Metal-Ligand Interactions
The nitrogen atoms of the pyrimidine ring are effective coordination sites for metal ions, making this compound and its derivatives versatile ligands in coordination chemistry. The interaction with metal ions can lead to the formation of discrete metal complexes or extended coordination polymers with diverse structures and properties.
Derivatives of this compound have been shown to form complexes with a range of transition metals, including manganese(II), zinc(II), cobalt(II), copper(II), and gold(III) researchgate.netekb.egmdpi.com. In these complexes, the ligand typically coordinates to the metal center through one or both of the pyrimidine nitrogen atoms researchgate.net. For example, in a manganese(II) complex, the metal ion is coordinated by two nitrogen atoms from two separate 2-[4-(3-pyridyl)pyrimidin-2-ylsulfanyl]acetate ligands in the axial positions of an octahedral geometry researchgate.net. Similarly, in a zinc(II) complex, the metal is coordinated by two nitrogen atoms from the pyrimidine rings researchgate.net. The acetate group can also participate in coordination, although it is often involved in hydrogen bonding with other components in the crystal, such as coordinated water molecules researchgate.net. The resulting structures can range from simple mononuclear complexes to complex 2D coordination polymers where the pyrimidine-based ligand bridges metal centers researchgate.net.
Structure Activity Relationship Studies and Molecular Interactions
Influence of Structural Modifications on Biological Activity
The biological activity of pyrimidine (B1678525) derivatives is significantly influenced by the nature and position of substituents on the pyrimidine nucleus. researchgate.netnih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions can enhance or diminish the therapeutic potential of these compounds across a range of activities, including anticancer, anti-inflammatory, and antimicrobial actions. researchgate.netnih.gov
For instance, in the development of inhibitors for the SLACK potassium channel, systematic modifications were made to a 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold. The SAR exploration revealed that the core of the molecule is crucial for activity. Replacing one of the nitrogen atoms in the pyrimidine ring to create a pyridine (B92270) analog resulted in a twofold decrease in activity. However, introducing a cyano group to the pyridine ring could restore most of the lost activity. A further change to a phenyl core led to a more significant drop in potency. mdpi.com
In the context of antitubercular pyrimidinones, both nitrogen atoms of the pyrimidinone ring were found to be essential for activity against M. tuberculosis. Interestingly, the position of the carbonyl functionality, whether at the pyrimidin-2(1H)-one or pyrimidin-4(3H)-one position, maintained similar activity levels, indicating some structural flexibility is tolerated in that region of the scaffold. acs.org
The following table summarizes key SAR findings for various pyrimidine derivatives.
| Scaffold/Target | Position of Modification | Modification | Effect on Biological Activity |
| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide (SLACK Channel Inhibitor) mdpi.com | Pyrimidine Core | Replacement of Nitrogen with Carbon (Pyridine) | ~2-fold loss of activity |
| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide (SLACK Channel Inhibitor) mdpi.com | Pyridine Core | Introduction of a Cyano Group | Activity largely restored |
| 2-Pyrazolylpyrimidinone (Antitubercular) acs.org | Pyrimidinone Ring | Removal of a Nitrogen Atom | Loss of activity |
| 2-Pyrazolylpyrimidinone (Antitubercular) acs.org | Pyrimidinone Ring | Shift of Carbonyl from C4 to C2 | Activity maintained |
| Pyrimidine-4-carboxamides (NAPE-PLD Inhibitors) researchgate.net | N-methylphenethylamine group | Conformational restriction to (S)-3-phenylpiperidine | 3-fold increase in potency |
| Pyrimidine-4-carboxamides (NAPE-PLD Inhibitors) researchgate.net | Morpholine substituent | Exchange for (S)-3-hydroxypyrrolidine | 10-fold increase in potency |
Mechanistic Insights into Enzyme-Ligand Interactions
Understanding the interactions between pyrimidine derivatives and their target enzymes at a molecular level is crucial for rational drug design. Molecular docking and crystallographic studies have provided detailed insights into the binding modes of these ligands.
Dihydroorotase (DHOase), a key enzyme in the de novo pyrimidine biosynthesis pathway, features a flexible active site loop that undergoes significant conformational changes during catalysis. mdpi.com While it was previously thought that substrates bind when the loop is in a "loop-in" conformation and products are released in a "loop-out" state, recent studies have shown that several inhibitors and non-substrate ligands, including 5-fluorouracil and 5-aminouracil, interact with DHOase through a loop-in binding mechanism. This highlights the dynamic nature of the DHOase active site and its importance for inhibitor design. mdpi.com
In the case of Topoisomerase IIα (Topo IIα), a target for some anticancer pyrimidine derivatives, molecular docking has revealed specific interactions. One potent inhibitor was shown to have its pyrimidine ring intercalated into double-stranded DNA, engaging in π–π interactions with cytosine and thymine bases. A naphthalene moiety on the inhibitor was involved in π-stacked interactions with a guanine base and π–alkyl interactions with the amino acid residue Met762 of the enzyme. nih.gov
Molecular modeling of cholinesterase inhibitors based on pyrimidine and pyridine scaffolds has also elucidated key interactions. For human acetylcholinesterase (hAChE), the pyrimidine moiety of one compound formed a π–π interaction with His438, while a protonated amine in the linker chain formed a π-cation interaction with Tyr332. nih.gov For human butyrylcholinesterase (hBChE), the pyrimidine ring helped stabilize the ligand in the catalytic site through interactions with Trp82, Tyr440, and Trp430. nih.gov
DNA Binding Mechanisms and Intercalation Studies
Certain pyrimidine derivatives exert their biological effects, particularly their antitumor activity, by interacting directly with DNA. nih.gov The primary noncovalent interaction modes include intercalation, groove binding, and electrostatic interactions. nih.gov These binding mechanisms can be investigated using methods such as UV/Vis and circular dichroism (CD) spectroscopy, viscosity measurements, and molecular docking. nih.govnih.gov
Studies on a series of 4,6-dihydrazone pyrimidine derivatives showed that the most promising antitumor compounds bind to DNA via a combination of groove binding and partial intercalation. nih.gov Similarly, molecular docking studies of newly synthesized steroidal pyrimidines suggested that the steroidal pyrimidine moiety intercalates into the minor groove of DNA. nih.gov The binding affinity of these steroidal compounds to DNA was determined to be in the range of 1.93 to 2.31 x 10³ M⁻¹, with binding occurring through both electrostatic and hydrophobic interactions. nih.gov
The formation of pyrimidine-pyrimidine type DNA intrastrand cross-links has also been explored theoretically. Density functional theory (DFT) calculations suggest that a uracil-5-methyl radical can attack neighboring pyrimidine nucleotides, leading to the formation of stable cross-links, which could represent a form of DNA damage. Furthermore, some cationic molecules that bind to DNA, such as proflavine and ethidium bromide, have been shown to inhibit the formation of ultraviolet radiation-induced cyclobutyl pyrimidine dimers, indicating that ligand binding can modulate DNA photochemistry. elsevierpure.com
Modulation of Cellular Signaling Pathways
Pyrimidine metabolism is intricately linked with cellular signaling pathways that control cell growth, proliferation, and survival. nih.gov The de novo synthesis of pyrimidine nucleotides is a critical process for dividing cells and is therefore tightly regulated. nih.govnih.gov
Key enzymes in this pathway are regulated by growth-factor-stimulated signaling cascades. For example, CAD, the multifunctional enzyme that catalyzes the first three steps of de novo pyrimidine synthesis, is regulated by the mTOR (mechanistic target of rapamycin) signaling pathway. nih.govnih.gov The mTOR complex 1 (mTORC1) can phosphorylate the S6 kinase (S6K), which in turn post-translationally activates CAD, thereby coupling growth signals to the production of pyrimidine precursors necessary for DNA and RNA synthesis. nih.govnih.gov The MAPK (mitogen-activated protein kinase) pathway also regulates CAD activity. nih.gov
Inhibition of the pyrimidine biosynthesis pathway has been shown to suppress viral growth, not just by depleting the nucleotide pool available for viral replication, but also by stimulating the host's innate immune response. nih.gov Inhibitors of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the pathway, can induce antiviral genes, establishing a functional link between pyrimidine metabolism and cellular defense mechanisms. nih.govmdpi.com This suggests that the antiviral activity of such inhibitors relies on the amplification of the host's antiviral response. nih.gov
Furthermore, pyrimidine metabolism plays a non-proliferative role in processes like the epithelial-to-mesenchymal transition (EMT), a key step in cancer metastasis. sdu.dk In some breast cancer models, the catabolic degradation of pyrimidines helps maintain the mesenchymal-like state driven by EMT. sdu.dk
Computational Approaches to SAR (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. nih.gov These mathematical models provide valuable insights for designing new, more potent derivatives and are a cost-effective alternative to extensive laboratory screening. nih.gov Various QSAR studies have been successfully applied to pyrimidine derivatives to understand the structural requirements for their activity against different biological targets.
A QSAR study on a series of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors utilized multiple linear regression (MLR) and artificial neural network (ANN) methods. The models were developed using a set of 26 compounds for calibration and 7 compounds for testing, with molecular descriptors calculated from their optimized 3D structures. nih.gov
Another computational investigation focused on developing novel Focal Adhesion Kinase (FAK) inhibitors from a dataset of 31 pyrimidine-based derivatives. A 3D-QSAR model using Comparative Molecular Similarity Index Analysis (CoMSIA) was generated and validated, showing high reliability and predictability. The contour maps from this model indicated that hydrophobic and hydrogen-bond donor fields were significant for the inhibitory bioactivities.
The table below presents the statistical parameters of a validated 3D-QSAR model for pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 kinase inhibitors, demonstrating the predictive power of such models.
| Statistical Parameter | Value | Description |
| R² | 0.96 | Coefficient of determination for the training set. A value close to 1 indicates a good fit. |
| Q² | 0.57 | Cross-validated correlation coefficient for the training set (Leave-one-out). A value > 0.5 is considered good. |
| R² CV | 0.58 | Leave-one-out (LOO) cross-validation R². |
| F | 158.4 | F-test value, indicating the statistical significance of the model. |
| P | 1.58e-15 | P-value, indicating the probability that the results occurred by chance. |
| RMSE | 0.20 | Root Mean Square Error for the training set. |
| Pearson's R | 0.82 | Correlation coefficient for the test set, indicating predictive ability. |
| (Data sourced from a study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors) mdpi.comnih.gov |
These QSAR models have confirmed that properties like hydrophobicity, steric parameters, and specific substituent patterns are crucial for the biological activity of pyrimidine derivatives. researchgate.net
Future Research Directions and Emerging Areas
Development of Novel Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods remains a priority. Future research is expected to focus on catalyst-driven, multicomponent reactions that allow for the construction of complex molecular architectures in a single step. researchgate.net
Catalyst Innovation: The development of novel catalysts, such as copper-based systems, is enabling new synthetic pathways. For instance, copper-catalyzed cyclization of ketones with nitriles and tandem reactions involving trichloroacetonitrile and sulfonyl azides have been reported as efficient methods for creating diversely functionalized pyrimidines. organic-chemistry.orgmdpi.com
Green Chemistry Approaches: Microwave-assisted synthesis and the use of eco-friendly catalysts like magnetic Fe3O4 nanoparticles are gaining traction. researchgate.net These methods often lead to higher yields, easier workup, and reduced environmental impact compared to traditional protocols. researchgate.net
Multicomponent Reactions (MCRs): MCRs are a powerful tool for generating molecular diversity. researchgate.net Strategies like the [3 + 2 + 1] annulation of amidines, ketones, and a one-carbon source, or the iridium-catalyzed multicomponent synthesis from amidines and alcohols, exemplify the trend towards more convergent and atom-economical syntheses. organic-chemistry.org
Exploration of New Reactivity Modes
Beyond established reactions, researchers are exploring novel reactivity modes of the pyrimidine core to access new chemical space. This includes leveraging the electronic properties of the ring and its substituents to participate in unconventional transformations.
Photocatalysis and Electrochemistry: These techniques offer new avenues for activating pyrimidine scaffolds under mild conditions, potentially leading to unprecedented bond formations and functionalizations.
Cross-Coupling Reactions: While Suzuki-Miyaura coupling is utilized, the exploration of other cross-coupling reactions involving C-H activation or alternative coupling partners will expand the synthetic utility of Pyrimidin-2-yl acetate (B1210297) and related compounds. nih.gov
Bio-orthogonal Chemistry: The unique reactivity of pyrimidines could be harnessed for applications in chemical biology, such as the development of probes for molecular imaging or targeted drug delivery.
Advanced Computational Studies for Property Prediction
In silico methods are becoming indispensable for accelerating the discovery and development of new pyrimidine-based molecules. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are being used to build predictive models for the biological activity of pyrimidine derivatives. researchgate.net These models help in understanding the relationship between molecular structure and activity, guiding the design of more potent compounds. researchgate.net
Molecular Docking and Dynamics: Molecular docking simulations are employed to predict the binding modes of pyrimidine derivatives with biological targets, such as proteins and enzymes. nih.gov Molecular dynamics simulations further provide insights into the stability of ligand-receptor complexes over time.
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new pyrimidine scaffolds, helping to identify candidates with favorable drug-like properties early in the design process.
Design of Next-Generation Pyrimidin-2-yl Acetate Scaffolds
The design of new pyrimidine scaffolds focuses on strategic structural modifications to enhance biological activity, selectivity, and pharmacokinetic properties. nih.gov This involves the introduction of diverse substituents at various positions of the pyrimidine ring. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Researchers are replacing parts of existing molecules with pyrimidine rings or modifying the pyrimidine core itself to create novel chemotypes with improved properties. nih.gov For example, replacing a quinazoline ring with a 1H-pyrazolo[3,4-d]pyrimidine, an isostere of purine, has been explored to achieve promising anti-cancer activity.
Hybrid Molecules: The combination of the pyrimidine scaffold with other pharmacologically active moieties is a promising strategy for developing multifunctional molecules. nih.gov For instance, pyrimidine-quinolone hybrids have been designed as novel enzyme inhibitors. nih.gov
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create more potent lead compounds based on the pyrimidine scaffold.
Integration with Advanced Materials Science
The unique electronic and photophysical properties of pyrimidine derivatives make them attractive candidates for applications in materials science.
Organic Electronics: Pyrimidine-based compounds are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells due to their electron-transporting capabilities.
Sensors and Probes: The ability of the pyrimidine ring to interact with metal ions and other analytes is being exploited in the development of chemical sensors and fluorescent probes.
Functional Polymers: Incorporation of the this compound moiety into polymer backbones or as pendant groups can lead to new materials with tailored optical, electronic, or responsive properties.
Q & A
Q. What are the common synthetic routes for Pyrimidin-2-yl acetate, and how do they differ in methodology?
this compound is typically synthesized via nucleophilic substitution or esterification reactions. A widely cited method involves reacting pyrimidin-2-yl tosylates with aqueous ammonia in polyethylene glycol (PEG-400) under mild, metal-free conditions, yielding 2-aminopyrimidine derivatives with high purity (87% yield) . Another approach utilizes alkylation of 5-hydroxypyrimidine derivatives with acetic anhydride or acetyl chloride in the presence of base catalysts, enabling large-scale synthesis for kinase inhibitor studies . Key differences lie in reaction conditions (e.g., solvent systems, catalysts) and scalability.
Q. What purification techniques are recommended for isolating this compound derivatives?
Column chromatography using silica gel with petroleum ether/ethyl acetate gradients (e.g., 3:1 to 1:1 ratios) is effective for isolating intermediates like 2-amino-4-methyl-6-phenylpyrimidine-5-carboxylate . For crystalline products, recrystallization from ethanol or methanol is preferred, as demonstrated in the isolation of triazolopyrimidines post-Dimroth rearrangement .
Q. How is this compound characterized spectroscopically and structurally?
- FT-IR : Key peaks include C=O (1741 cm⁻¹), C=N (1585 cm⁻¹), and C-O (1220 cm⁻¹) for acetyl and pyrimidine moieties .
- X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) confirm bond lengths (mean C–C = 0.003 Å) and planar geometry, with R factors <0.05 ensuring accuracy .
- HPLC : Reverse-phase methods with acetic acid/ammonium acetate buffers and methanol gradients resolve impurities (e.g., DAD detection at 254 nm) .
Advanced Research Questions
Q. How do reaction mechanisms like oxidative cyclization and Dimroth rearrangement apply to this compound derivatives?
Oxidative cyclization of pyrimidinylhydrazones using iodobenzene diacetate (IBD) generates triazolopyrimidines, followed by Dimroth rearrangement under basic conditions to yield thermodynamically stable isomers. This method achieves regioselectivity via N–N bond cleavage and ring expansion, critical for drug candidate synthesis .
Q. What computational tools are used for structural refinement of this compound crystals?
The SHELX system (e.g., SHELXL-2018) is standard for small-molecule refinement, leveraging least-squares minimization and twin-law algorithms to resolve high-resolution or twinned data. Key parameters include data-to-parameter ratios >10 and R1 values <0.05 .
Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?
Variations in melting points (e.g., 99.5–101.5°C vs. 149–152.5°C for isomers ) often stem from polymorphic forms or impurities. Validate purity via HPLC and differential scanning calorimetry (DSC). Cross-reference crystallographic data (e.g., CCDC entries) to confirm structural consistency .
Q. What strategies optimize synthetic yields in metal-free this compound synthesis?
- Solvent choice : PEG-400 enhances ammonia solubility, accelerating nucleophilic substitution .
- Temperature control : Room-temperature reactions minimize side reactions (e.g., hydrolysis of acetyl groups) .
- Catalyst-free design : Eliminates metal contamination, simplifying purification for biomedical applications .
Data Analysis and Experimental Design
Q. How should researchers design experiments to compare synthetic routes for this compound?
Use a factorial design to test variables:
- Solvent polarity : Compare PEG-400 vs. DMF in substitution reactions .
- Catalyst presence : Assess yield differences between metal-free and Pd-catalyzed methods.
- Scale-up feasibility : Monitor reaction time and purity at 1g vs. 250mg scales .
Q. What statistical methods are recommended for analyzing spectroscopic or crystallographic data?
- Rietveld refinement : For X-ray data, optimize agreement factors (Rwp <10%) using TOPAS-Academic.
- Multivariate analysis : Apply PCA to FT-IR datasets to identify spectral outliers from impurities .
Conflict Resolution in Literature
Q. How to resolve contradictions in biological activity reports of this compound derivatives?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. Standardize protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
